molecular formula C13H14O4 B11725330 6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid

6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid

Cat. No.: B11725330
M. Wt: 234.25 g/mol
InChI Key: GYZWBYCGXJEGKK-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a hexenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid typically involves the use of organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

6-(4-Methoxyphenyl)-4-oxohex-5-enoic acid is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. For instance, the presence of the hexenoic acid backbone differentiates it from indole and imidazole derivatives, which have different core structures and biological activities .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

6-(4-methoxyphenyl)-4-oxohex-5-enoic acid

InChI

InChI=1S/C13H14O4/c1-17-12-7-3-10(4-8-12)2-5-11(14)6-9-13(15)16/h2-5,7-8H,6,9H2,1H3,(H,15,16)

InChI Key

GYZWBYCGXJEGKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)CCC(=O)O

Origin of Product

United States

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